1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-6-16(14(2)9-13)24-18-15(10-21-24)19(26)23(12-20-18)11-17(25)22-7-3-4-8-22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOALREAHXCWCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dimethylbenzoyl chloride and a suitable catalyst.
Attachment of the pyrrolidin-1-yl group: This can be done via nucleophilic substitution reactions, where the pyrrolidine ring is introduced using reagents like pyrrolidine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic ring or the pyrazolo[3,4-d]pyrimidin-4-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and a suitable base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are critical in the inflammatory process, and their inhibition can lead to decreased inflammation and pain.
Key Findings :
- A series of pyrazole derivatives have shown promising results as COX-II inhibitors. For instance, compounds similar to the one discussed exhibited IC50 values comparable to or better than established drugs like Celecoxib .
- The structure of this compound allows it to interact effectively with the COX-II active site, leading to enhanced selectivity and reduced side effects typically associated with non-selective COX inhibitors .
Development of Novel Therapeutics
Research has indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can yield compounds with improved pharmacological profiles. The incorporation of different substituents on the phenyl and pyrrolidine rings has been shown to enhance biological activity.
Case Studies :
- In a study focusing on pyrazole derivatives for anti-inflammatory purposes, several compounds were synthesized and evaluated for their COX inhibitory potential. Among these, derivatives with similar structures to 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one demonstrated significant anti-inflammatory effects with minimal ulcerogenic activity .
Potential in Cancer Therapy
Emerging research suggests that compounds with pyrazolo[3,4-d]pyrimidine frameworks may have anticancer properties. The modulation of inflammatory pathways is crucial in cancer progression; thus, COX inhibitors may play a role in cancer treatment strategies.
Research Insights :
- Studies have indicated that selective COX-II inhibitors can reduce tumor growth and metastasis in various cancer models. The compound's ability to inhibit COX-II selectively positions it as a candidate for further investigation in oncology .
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Core Heterocycles: The target compound’s pyrazolo[3,4-d]pyrimidinone core is distinct from pyrrolo[2,3-d]pyrimidine () or pyrido[3,4-d]pyrimidinone () systems. These differences influence electronic properties and binding affinities.
- Substituent Diversity :
- Pyrrolidine vs. Piperidine : The target’s pyrrolidine group (5-membered ring) offers less conformational flexibility than piperidine (6-membered) in compound 53g .
- Aromatic Groups : The 2,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to fluorinated indoles () or benzodioxoles (), which could improve membrane permeability but reduce solubility.
Physicochemical and Structural Properties
- Solubility : Pyrrolidine and piperidine substituents (e.g., ) may improve aqueous solubility compared to purely aromatic systems (e.g., ).
- Stability: The 2-oxoethyl-pyrrolidine group in the target compound could confer metabolic stability, whereas thiazolo-pyrimidinones () might be prone to hydrolysis.
Biological Activity
The compound 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: CHNO
- Molecular Weight: 403.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to modulate various enzymatic pathways. The compound may act as an inhibitor or modulator of kinases and other proteins involved in cellular signaling pathways.
Antiproliferative Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study: A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against breast cancer cells (e.g., MCF-7) and prostate cancer cells (e.g., PC-3) .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored:
- Research Findings: In vitro studies showed that pyrazolo compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, one derivative exhibited an IC50 value of 0.52 μM for COX-II inhibition compared to Celecoxib .
Antimicrobial Activity
There is emerging evidence suggesting antimicrobial properties:
- Study Results: Pyrazolo derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at concentrations lower than those required for cytotoxicity against human cells .
Data Summary Table
Q & A
Q. Table 1: Representative Synthesis Optimization Parameters
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclization | DMSO | TEA | 80 | 72 | 95 |
| Coupling | Ethanol | None | 25 | 68 | 90 |
| Data derived from analogous pyrazolo-pyrimidine syntheses . |
Basic: How is the molecular structure confirmed post-synthesis?
Methodological Answer:
Structural confirmation requires orthogonal analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., pyrrolidin-1-yl ethyl and dimethylphenyl groups) .
- Mass Spectrometry (HRMS) : Accurate mass measurements confirm the molecular formula (e.g., [M+H]+ ion at m/z 422.1921) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) .
- Purity Verification : Use HPLC-MS to confirm >95% purity, as minor impurities (e.g., unreacted intermediates) may skew results .
- SAR Analysis : Systematically modify substituents (e.g., pyrrolidin-1-yl vs. piperidine) to isolate pharmacophoric contributions .
Advanced: How can computational methods predict physicochemical properties and drug-likeness?
Methodological Answer:
Computational tools assess parameters critical for preclinical development:
- Lipophilicity (logP) : Predicted via Molinspiration or SwissADME to optimize blood-brain barrier penetration .
- Bioavailability : Rule-of-Five compliance (e.g., molecular weight <500 Da, H-bond donors <5) ensures oral absorption .
- Docking Studies : PyMOL or AutoDock models interactions with targets (e.g., kinase ATP-binding pockets) to prioritize analogs .
Basic: What structural modifications enhance pharmacokinetic properties?
Methodological Answer:
Common derivatization strategies include:
- Pyrrolidine Substitution : Replacing pyrrolidin-1-yl with morpholine improves aqueous solubility .
- Acetamide Linkers : Introducing trifluoromethoxy groups (e.g., N-(4-(trifluoromethoxy)phenyl)) enhances metabolic stability .
- Core Fluorination : Fluorine at the pyrimidine ring reduces CYP450-mediated oxidation .
Advanced: Which analytical techniques assess purity in complex mixtures?
Methodological Answer:
- HPLC-PDA/MS : Detects impurities at <0.1% levels using reverse-phase C18 columns (ACN/water gradient) .
- TLC Monitoring : Tracks reaction progress with silica plates (ethyl acetate/hexane eluent) to isolate intermediates .
- Elemental Analysis : Confirms stoichiometric ratios (e.g., C, H, N) to validate synthetic accuracy .
Advanced: How to design experiments for evaluating kinase inhibition selectivity?
Methodological Answer:
- Kinase Panel Screening : Use recombinant kinases (e.g., EGFR, CDK2) at 1–10 µM compound concentrations to profile selectivity .
- IC50 Determination : Fit dose-response curves (0.1–100 µM) with GraphPad Prism to compare potency across isoforms .
- Crystallographic Studies : Co-crystallize the compound with target kinases to identify binding motifs (e.g., hinge-region interactions) .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMSO, acetonitrile) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact with irritants (e.g., TEA) .
- Waste Disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .
Advanced: How to address low yields in coupling reactions?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings to improve cross-coupling efficiency .
- Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yields >70% .
- Protecting Groups : Temporarily block reactive sites (e.g., -OH or -NH₂) to prevent side reactions .
Advanced: What in silico tools model metabolic pathways for this compound?
Methodological Answer:
- CYP450 Metabolism : Use StarDrop or MetaSite to predict oxidation sites (e.g., pyrrolidine ring) .
- Metabolite Identification : Combine MolSoft and Mass Frontier to simulate fragmentation patterns .
- Toxicity Prediction : Derek Nexus assesses hepatotoxicity risks from reactive metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
